molecular formula C₁₇H₂₃NO₇ B1139862 N-Acetyl-4,6-(P-methoxybenzylidene)-2-deoxy-1-O-methyl-A-D-galactosamine CAS No. 188666-34-4

N-Acetyl-4,6-(P-methoxybenzylidene)-2-deoxy-1-O-methyl-A-D-galactosamine

Cat. No.: B1139862
CAS No.: 188666-34-4
M. Wt: 353.37
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of N-Acetyl-4,6-(P-methoxybenzylidene)-2-deoxy-1-O-methyl-A-D-galactosamine involves several steps. The compound is typically prepared through the reaction of N-acetyl-D-galactosamine with p-methoxybenzaldehyde under specific conditions to form the benzylidene derivative. This intermediate is then methylated to yield the final product . The reaction conditions often include the use of methanol as a solvent and maintaining the reaction temperature at around 220-222°C .

Chemical Reactions Analysis

N-Acetyl-4,6-(P-methoxybenzylidene)-2-deoxy-1-O-methyl-A-D-galactosamine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-Acetyl-4,6-(P-methoxybenzylidene)-2-deoxy-1-O-methyl-A-D-galactosamine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used in studies involving glycosylation and protein interactions.

Mechanism of Action

The mechanism of action of N-Acetyl-4,6-(P-methoxybenzylidene)-2-deoxy-1-O-methyl-A-D-galactosamine involves its interaction with specific molecular targets and pathways. It is known to bind to certain proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes, such as signal transduction and metabolic pathways .

Comparison with Similar Compounds

N-Acetyl-4,6-(P-methoxybenzylidene)-2-deoxy-1-O-methyl-A-D-galactosamine can be compared with other similar compounds, such as:

    N-Acetyl-D-galactosamine: A precursor in the synthesis of the target compound.

    P-methoxybenzaldehyde: Used in the initial step of the synthesis.

    N-Acetyl-4,6-(P-methoxybenzylidene)-2-deoxy-D-galactosamine: A closely related compound with similar properties.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for research applications.

Properties

IUPAC Name

N-[(4aR,6S,7R,8R,8aR)-8-hydroxy-6-methoxy-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO7/c1-9(19)18-13-14(20)15-12(24-17(13)22-3)8-23-16(25-15)10-4-6-11(21-2)7-5-10/h4-7,12-17,20H,8H2,1-3H3,(H,18,19)/t12-,13-,14-,15+,16?,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQXAGUXLANKRHQ-DRNSISSVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C2C(COC(O2)C3=CC=C(C=C3)OC)OC1OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]2[C@@H](COC(O2)C3=CC=C(C=C3)OC)O[C@@H]1OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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